molecular formula C21H19N5O4S B2633109 N-(3-nitrophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 946244-54-8

N-(3-nitrophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2633109
CAS No.: 946244-54-8
M. Wt: 437.47
InChI Key: ULMHDVXZFOSPRH-UHFFFAOYSA-N
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Description

“N-(3-nitrophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide” is a complex organic compound that features a nitrophenyl group, a pyridinylmethyl group, and a cyclopentapyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-nitrophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Cyclopentapyrimidinyl Core: This step might involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridinylmethyl Group: This could be achieved through a nucleophilic substitution reaction.

    Attachment of the Nitrophenyl Group: This step might involve a nitration reaction followed by coupling with the core structure.

    Formation of the Acetamide Linkage: This could be done through an amidation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under appropriate conditions.

    Substitution: The pyridinylmethyl group can participate in nucleophilic substitution reactions.

    Amidation: The acetamide linkage can be formed or broken under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Amidation: Reagents like acetic anhydride or carbodiimides can facilitate amidation.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Amidation: Formation or cleavage of the acetamide linkage.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes due to its unique structure.

Medicine

    Drug Development:

Industry

    Materials Science: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of “N-(3-nitrophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-nitrophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide: shares structural similarities with other nitrophenyl and pyridinylmethyl compounds.

Uniqueness

    Structural Complexity: The combination of the nitrophenyl, pyridinylmethyl, and cyclopentapyrimidinyl groups makes this compound unique.

    Its unique structure may confer specific properties that are advantageous in various applications, such as drug development and materials science.

Properties

IUPAC Name

N-(3-nitrophenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4S/c27-19(23-15-3-1-4-16(11-15)26(29)30)13-31-20-17-5-2-6-18(17)25(21(28)24-20)12-14-7-9-22-10-8-14/h1,3-4,7-11H,2,5-6,12-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMHDVXZFOSPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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